Head-to-Head CK1 Inhibition: (R)-DRF053 vs. Roscovitine
(R)-DRF053 demonstrates >700-fold greater potency against CK1 compared to the parent compound roscovitine. While roscovitine is a weak CK1 inhibitor with an IC50 exceeding 10 µM, (R)-DRF053 achieves potent CK1 inhibition with an IC50 of 14 nM . This differential CK1 activity is attributed to the 3-(pyridin-2-yl)anilino substituent at the C-6 position of the purine scaffold, which enables favorable interactions with the CK1 ATP-binding pocket that the benzylamino group of roscovitine cannot achieve [1].
| Evidence Dimension | CK1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 14 nM |
| Comparator Or Baseline | Roscovitine: >10,000 nM |
| Quantified Difference | >714-fold greater potency |
| Conditions | In vitro kinase assay; recombinant CK1; ATP-competitive conditions |
Why This Matters
CK1 inhibition is mechanistically linked to reduced amyloid-β production in Alzheimer's disease models; roscovitine cannot address this pathway, while (R)-DRF053 provides the requisite CK1 potency for these applications.
- [1] Oumata N, Bettayeb K, Ferandin Y, et al. Roscovitine-derived, dual-specificity inhibitors of cyclin-dependent kinases and casein kinases 1. J Med Chem. 2008;51(17):5229-5242. View Source
